
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3'-(7)oxabicyclo(4.1.0)heptane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its molecular structure includes an oxirane ring, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) typically involves multiple steps. One common method includes the reaction of an epoxide with a diol, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) involves its ability to interact with various molecular targets through its reactive oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethoxy)methyl]oxirane
- Trimethoxy [2- (7-oxabicyclo [4.1.0]hept-3-yl)ethyl]silane
- 3,3’-Bi-7-oxabicyclo[4.1.0]heptane
Uniqueness
Compared to these similar compounds, 2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
2155-38-6 |
|---|---|
Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]spiro[1,3-dioxane-5,3'-7-oxabicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C16H26O6/c1-3-16(7-14-13(1)22-14)10-20-15(21-11-16)2-4-17-5-6-18-8-12-9-19-12/h12-15H,1-11H2 |
InChI Key |
AGKSHJVVKNWHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3C1O3)COC(OC2)CCOCCOCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


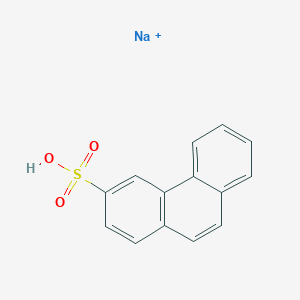
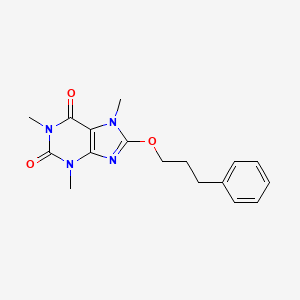

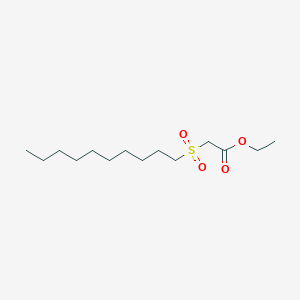
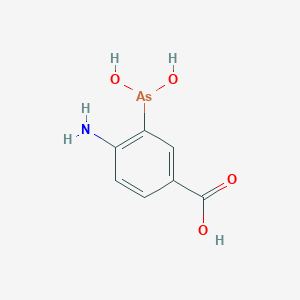
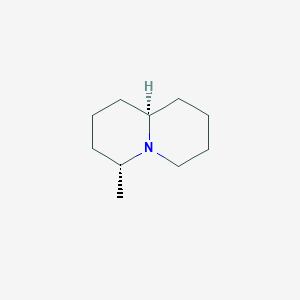
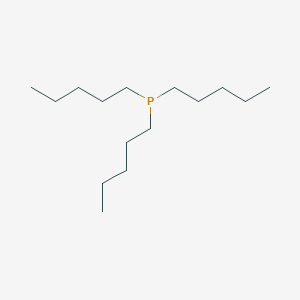
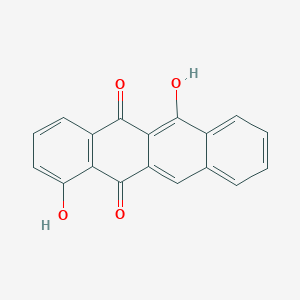
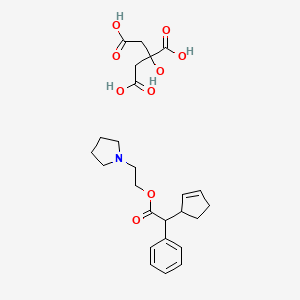
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
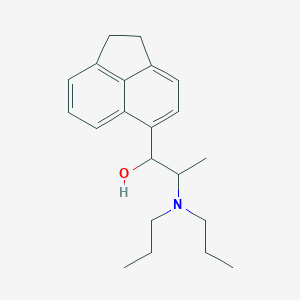
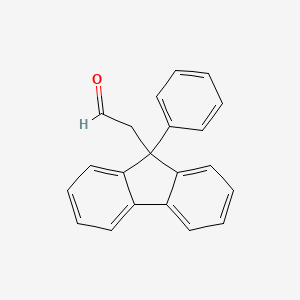
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
